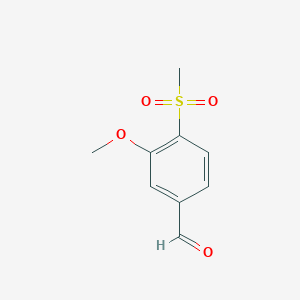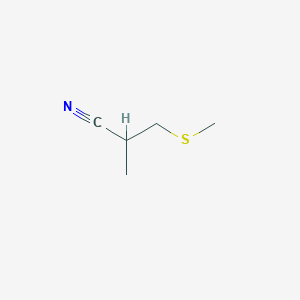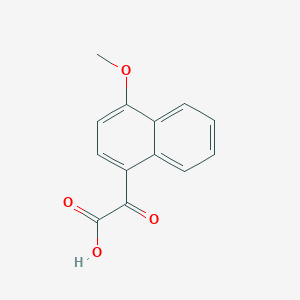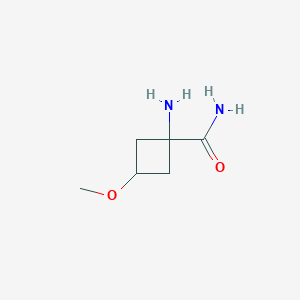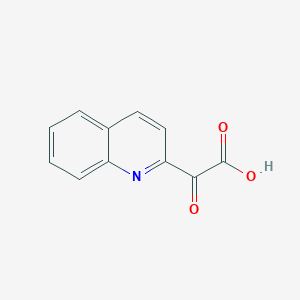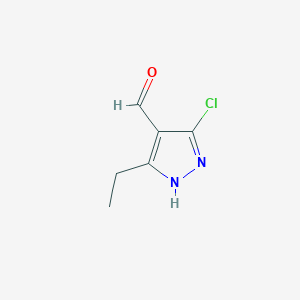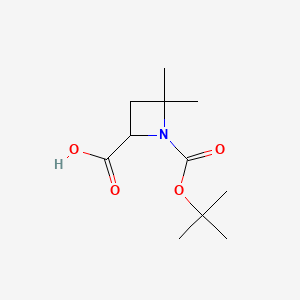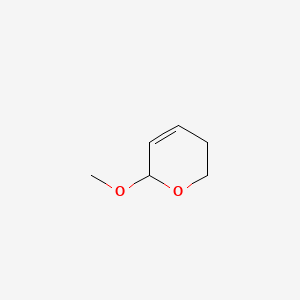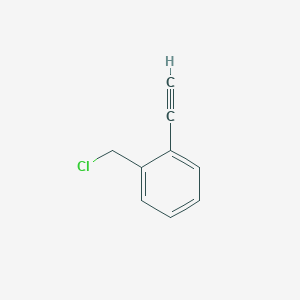
1-(Chloromethyl)-2-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-ethynylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-ethynylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, with the formaldehyde acting as the source of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihaloalkenes or haloalkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used.
Addition Reactions: Halogens like chlorine or bromine, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Products include alcohols, amines, or ethers.
Addition Reactions: Products include dihaloalkenes or haloalkenes.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Scientific Research Applications
1-(Chloromethyl)-2-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-ethynylbenzene involves its reactivity due to the presence of the chloromethyl and ethynyl groups. The chloromethyl group can undergo nucleophilic substitution, while the ethynyl group can participate in addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
1-(Chloromethyl)benzene: Similar in structure but lacks the ethynyl group, making it less reactive in certain addition reactions.
2-Ethynylbenzene: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-(Chloromethyl)-2-ethynylbenzene is unique due to the presence of both the chloromethyl and ethynyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
Molecular Formula |
C9H7Cl |
|---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
1-(chloromethyl)-2-ethynylbenzene |
InChI |
InChI=1S/C9H7Cl/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2 |
InChI Key |
MDIHSTDASYVJAM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


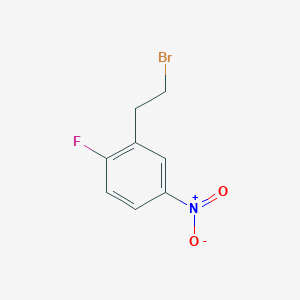
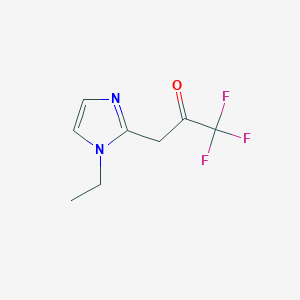
![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)
